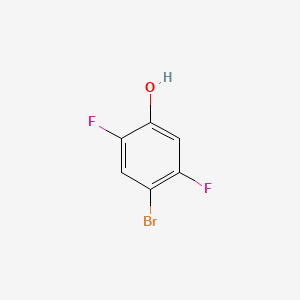

4-Bromo-2,5-difluorophenol

CAS No.: 486424-36-6

Cat. No.: VC2021994

Molecular Formula: C6H3BrF2O

Molecular Weight: 208.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 486424-36-6 |

|---|---|

| Molecular Formula | C6H3BrF2O |

| Molecular Weight | 208.99 g/mol |

| IUPAC Name | 4-bromo-2,5-difluorophenol |

| Standard InChI | InChI=1S/C6H3BrF2O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H |

| Standard InChI Key | BYZMZJIWCQTYSR-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1F)Br)F)O |

| Canonical SMILES | C1=C(C(=CC(=C1F)Br)F)O |

Introduction

Basic Chemical Information

4-Bromo-2,5-difluorophenol is characterized by specific chemical identifiers that distinguish it from other related compounds. The basic chemical information is summarized in Table 1 below.

Table 1: Chemical Identity of 4-Bromo-2,5-difluorophenol

| Parameter | Information |

|---|---|

| Product Name | 4-Bromo-2,5-difluorophenol |

| CAS Number | 486424-36-6 |

| Molecular Formula | C₆H₃BrF₂O |

| Molecular Weight | 208.99 g/mol |

| IUPAC Name | 4-bromo-2,5-difluorophenol |

| Synonyms | 1-Bromo-2,5-difluoro-4-hydroxybenzene; Phenol, 4-bromo-2,5-difluoro- |

| MDL Number | MFCD04973751 |

| European Community (EC) Number | 640-123-2 |

This halogenated phenol features a phenolic hydroxyl group at position 1, fluorine atoms at positions 2 and 5, and a bromine atom at position 4 of the aromatic ring . The compound's unique substitution pattern contributes to its specific reactivity profile and applications in chemical synthesis.

Physical and Chemical Properties

4-Bromo-2,5-difluorophenol presents characteristic physical and chemical properties that influence its handling, storage, and applications in laboratory and industrial settings. The physical state and other properties are summarized in Table 2.

Table 2: Physical and Chemical Properties of 4-Bromo-2,5-difluorophenol

| Property | Value | Method |

|---|---|---|

| Physical Form | Wooly crystalline needles | Observed |

| Color | Pale lemon/cream | Observed |

| Melting Point | 51-53°C | Measured |

| Boiling Point | 210.2±35.0°C at 760 mmHg | Predicted |

| Density | 1.858±0.06 g/cm³ | Predicted |

| Refractive Index | n₂₀ᴰ 1.55 | Predicted |

| pKa | 7.16±0.23 | Predicted |

| Water Solubility | Slightly soluble | Observed |

The compound exhibits a distinct crystalline appearance with a pale lemon to cream coloration . Its relatively low melting point of 51-53°C suggests moderate intermolecular forces, while the predicted boiling point indicates thermal stability under standard conditions . The pKa value of approximately 7.16 reflects the acidity of the phenolic hydroxyl group, which is influenced by the electron-withdrawing effects of the halogen substituents . These physical properties are important considerations for researchers utilizing this compound in synthetic procedures.

Synthesis Methods

The synthesis of 4-Bromo-2,5-difluorophenol has been documented in the literature, with the primary method involving electrophilic aromatic substitution of 2,5-difluorophenol with bromine. The detailed synthesis procedure is outlined below.

Bromination of 2,5-Difluorophenol

The most common synthesis approach involves direct bromination of 2,5-difluorophenol using bromine in chloroform, as shown in the following procedure:

-

A 250 mL round-bottom flask equipped with a magnetic stirrer is charged with 100 mL of chloroform.

-

2,5-Difluorophenol (5.0 g, 38.4 mmol) is added to the stirred solvent.

-

Bromine (6.14 g, 38.4 mmol) is added at 0°C.

-

The reaction mixture is stirred at room temperature for 3 hours.

-

The reaction is quenched with sodium thiosulfate solution (20 mL).

-

The product is extracted with ethyl acetate (15 mL × 2).

-

The organic layer is washed with water (50 mL) and brine solution (20 mL).

-

The organic layer is dried over anhydrous Na₂SO₄.

-

The solvent is removed under reduced pressure to obtain the final product.

This procedure typically yields 6.5 g (31.1 mmol) of 4-Bromo-2,5-difluorophenol, corresponding to a yield of 81.05% .

The bromination reaction is regioselective, with the bromine predominantly attacking the 4-position of the 2,5-difluorophenol. This selectivity is influenced by the electronic effects of the existing substituents on the aromatic ring, particularly the directing effects of the hydroxyl and fluorine groups.

Applications and Uses

4-Bromo-2,5-difluorophenol serves as a valuable building block in organic synthesis with several documented applications. Its utility stems from the reactive functional groups and unique substitution pattern that facilitate further transformations.

Synthetic Applications

The compound is primarily utilized as a raw material in organic synthesis pathways, particularly in pharmaceutical and specialty chemical development . The presence of the phenolic hydroxyl group enables various functionalization reactions, including alkylation, acylation, and esterification, providing access to structurally diverse derivatives.

Liquid Crystal Synthesis

A notable application of 4-Bromo-2,5-difluorophenol is in the synthesis of allyloxy-based biphenyl liquid crystals with multiple lateral fluoro substituents . These liquid crystal materials have applications in display technologies and other optoelectronic devices. The specific fluorination pattern of the compound contributes to the unique properties of the resulting liquid crystal materials, including phase transition temperatures and optical characteristics.

| Supplier | Purity | Pack Size | Price (USD) |

|---|---|---|---|

| Angene US | 98% | 100 mg | $9 |

| Angene US | 98% | 250 mg | $9 |

| Angene US | 98% | 1 g | $19 |

| Angene US | 98% | 5 g | $36 |

| Angene US | 98% | 10 g | $63 |

| Angene US | 98% | 25 g | $123 |

| Angene US | 98% | 100 g | $382 |

| ChemScene LLC | 98% | 5 g | $41 |

| ChemScene LLC | 98% | 25 g | $144 |

| Thermo Scientific Alfa Aesar | 99% | 5 g | €79.09 |

| Thermo Scientific Alfa Aesar | 99% | 25 g | €254.27 |

The pricing information indicates that the compound is available in various quantities, from milligram to gram scale, making it accessible for both research and industrial applications . The price per gram decreases significantly with increasing quantity, as is typical for specialty chemicals.

Related Compounds

Several structural analogs of 4-Bromo-2,5-difluorophenol exist, differing in the position of substituents or the nature of functional groups. Understanding these related compounds provides context for the chemical space occupied by 4-Bromo-2,5-difluorophenol.

Positional Isomers and Structural Analogs

Notable related compounds include:

-

2-Bromo-4,5-difluorophenol (CAS: 166281-37-4): A positional isomer where the bromine is located at position 2 instead of position 4

-

5-Bromo-2,4-difluorophenol (CAS: 355423-48-2): Another positional isomer with a different arrangement of the bromine and fluorine substituents

-

2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile (CAS: 1379301-44-6): A derivative of 4-Bromo-2,5-difluorophenol where the phenolic hydroxyl group has been functionalized with an acetonitrile moiety

These related compounds often exhibit similar chemical behaviors but may differ in specific reactivity patterns due to the altered electronic and steric environments around the aromatic ring. The availability of these structural analogs expands the toolkit for synthetic chemists seeking to optimize properties in target molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume